Bienvenue dans la boutique en ligne BenchChem!

GD-Tex

Radiation oncology Radiosensitizers Metallotexaphyrins

GD-Tex (motexafin gadolinium, Xcytrin; CAS 156436-89-4) is a gadolinium(III) texaphyrin complex—a rationally designed, expanded-porphyrin metallotexaphyrin that functions simultaneously as a tumor-selective radiation sensitizer and an MRI-detectable agent. Its molecular formula is C52H74GdN5O15 and it belongs to the texaphyrin class of synthetic macrocycles capable of forming highly stable 1:1 complexes with lanthanide cations.

Molecular Formula C52H72GdN5O14
Molecular Weight 1148.4 g/mol
CAS No. 156436-89-4
Cat. No. B241771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGD-Tex
CAS156436-89-4
Synonymsgadolinium texaphyrin
gadolinium texaphyrin complex
Gd(III) texaphyrin
motexafin gadolinium
PCI-0120
Xcytrin
Molecular FormulaC52H72GdN5O14
Molecular Weight1148.4 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Gd+3]
InChIInChI=1S/C48H66N5O10.2C2H4O2.Gd/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;;+3/p-2
InChIKeyVAZLWPAHMORDGR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GD-Tex (Motexafin Gadolinium, CAS 156436-89-4): A Tumor-Selective Metallotexaphyrin Radiation Sensitizer and MRI-Detectable Agent with Differentiated Clinical Evidence


GD-Tex (motexafin gadolinium, Xcytrin; CAS 156436-89-4) is a gadolinium(III) texaphyrin complex—a rationally designed, expanded-porphyrin metallotexaphyrin that functions simultaneously as a tumor-selective radiation sensitizer and an MRI-detectable agent [1]. Its molecular formula is C52H74GdN5O15 and it belongs to the texaphyrin class of synthetic macrocycles capable of forming highly stable 1:1 complexes with lanthanide cations [2]. Unlike conventional gadolinium-based MRI contrast agents that distribute extracellularly, GD-Tex accumulates preferentially in tumor cells via metabolism-driven uptake and is detectable by MRI for days following administration, enabling a dual diagnostic–therapeutic (theranostic) capability not available with standard gadolinium chelates [3].

Why GD-Tex Cannot Be Interchanged with Other Gadolinium Complexes or In-Class Texaphyrins


GD-Tex occupies a unique functional intersection that is not shared by other metallotexaphyrins, standard gadolinium-based contrast agents (GBCAs), or conventional radiation sensitizers. The lutetium analogue Lu-Tex, despite sharing the identical texaphyrin scaffold, lacks radiation sensitization activity entirely and functions instead as a photodynamic therapy photosensitizer, demonstrating that the metal center—not merely the macrocyclic ligand—governs therapeutic function [1]. Standard GBCAs such as gadodiamide (Omniscan) provide extracellular, perfusion-dependent MRI contrast that washes out within hours and offers no radiation-enhancing properties, whereas GD-Tex provides intracellular tumor retention measurable over days and intrinsic radiosensitization through futile redox cycling [2]. Furthermore, GD-Tex represents one of the only radiation sensitizers that is inherently MRI-detectable, enabling direct, non-invasive confirmation of tumor-selective drug delivery—a capability absent in agents such as nimorazole, RSR13 (efaproxiral), or tirapazamine [3].

Quantitative Differential Evidence for GD-Tex: Head-to-Head and Cross-Study Comparisons with Relevant Analogs and Alternatives


Radiation Sensitization: GD-Tex Demonstrates Significant Survival Benefit in Tumor-Bearing Mice, Whereas Lu-Tex Shows No Radiosensitizing Activity

In a direct head-to-head evaluation, GD-Tex and Lu-Tex were tested as radiation sensitizers in SMT-F and EMT6 mammary tumor-bearing mouse models. GD-Tex (40 μmol/kg i.v.) administered prior to a single 30 Gy radiation dose produced a statistically significant improvement in survival compared to radiation alone (p = 0.0034). In contrast, Lu-Tex administered under identical conditions did not demonstrate radiation sensitization efficacy [1]. In multifraction studies (5 consecutive days of 1 Gy radiation), GD-Tex at 20 μmol/kg and 40 μmol/kg produced significant differences versus controls (p = 0.003 and p = 0.005, respectively), while Lu-Tex again showed no effect [1].

Radiation oncology Radiosensitizers Metallotexaphyrins In vivo efficacy

MRI Contrast Pattern: GD-Tex Labels Both Active and Necrotic Tumor Regions, Whereas Omniscan Produces Predominantly Perfusion-Dependent Enhancement

A clinical comparison in glioblastoma multiforme (GBM) patients directly evaluated the MRI contrast enhancement pattern produced by GD-Tex versus Omniscan (gadodiamide). Omniscan produced a significantly larger volume of enhancement, with an average 20% higher signal enhancement compared to GD-Tex. The weaker GD-Dex enhancement was attributed to its cellular-binding mechanism, which enabled GD-Tex to label both viable and necrotic tumor areas—regions typically not enhanced by extracellular GBCAs due to absent perfusion [1]. This intracellular retention pattern was corroborated by MRI measurements showing that GD-Tex was retained in GBM tumors during maintenance dosing without significant signal fall-off on non-dosing days [2].

MRI contrast agents Glioblastoma Tumor imaging Necrosis detection

Intracellular and Intranuclear Uptake: GD-Tex Achieves ≥90% Nuclear Localization in Glioblastoma Cells, Exceeding Extracellular GBCAs That Remain Outside Tumor Cells

In vitro uptake studies in four human glioblastoma multiforme cell lines demonstrated that GD-Tex localizes to at least 90% of tumor cell nuclei, as confirmed by three independent analytical methods: two synchrotron X-ray spectromicroscopy techniques and confocal microscopy [1]. This is functionally distinct from conventional gadolinium-based MRI contrast agents (e.g., gadodiamide, gadoteridol, gadopentetate dimeglumine), which are extracellular agents that do not cross intact cell membranes and distribute exclusively in the interstitial space [2]. The intracellular and intranuclear localization of GD-Tex is mechanistically essential for its radiosensitizing function and enables gadolinium synchrotron stereotactic radiotherapy (GdSSR) strategies that require Gd to be present within the majority of cancer cell nuclei [1].

Intracellular drug delivery Glioblastoma Nuclear targeting Synchrotron radiotherapy

Pharmacokinetic Monitoring Capacity: HPLC Assay for GD-Tex Is 10-Fold More Sensitive (LLOQ 0.01 μM) Than the Corresponding Assay for Lu-Tex (LLOQ 0.1 μM)

A validated HPLC method for simultaneous quantitation of two investigational metallotexaphyrins—GD-Tex (motexafin gadolinium) and Lu-Tex (motexafin lutetium)—in human plasma was developed using each analogue as the internal standard for the other. The GD-Tex assay achieved a lower limit of quantitation (LLOQ) of 0.01 μM with linearity from 0.01 to 30 μM. The Lu-Tex assay achieved an LLOQ of 0.1 μM with linearity from 0.1 to 30 μM [1]. This represents a 10-fold greater analytical sensitivity for GD-Tex, which is particularly relevant for detecting low plasma concentrations during the elimination phase of pharmacokinetic studies, and for monitoring GD-Tex levels during extended maintenance dosing regimens.

Bioanalytical methods HPLC Pharmacokinetics Therapeutic drug monitoring

Water Coordination and Relaxivity: GD-Tex Coordinates 3.5 Water Molecules vs 1 for Conventional Gd Chelates, Providing a Physicochemical Basis for Superior MRI Signal Potential

Nuclear magnetic relaxation dispersion (NMRD) studies established that GD-Tex possesses an estimated inner-sphere water coordination number (q) of 3.5, with relaxivity values remaining higher than those of free Gd³⁺(aq) at all magnetic field strengths measured [1]. In contrast, all clinically approved monomeric gadolinium-based contrast agents (e.g., gadodiamide, gadoteridol, gadopentetate dimeglumine, gadobutrol) possess exactly q = 1, meaning only a single water molecule coordinates directly to the Gd(III) center [2]. Because inner-sphere relaxivity scales linearly with q, GD-Tex has a theoretical 3.5-fold advantage in inner-sphere relaxivity contribution per Gd ion, although the observed relaxivity is modulated by slower water exchange kinetics in the presence of human serum albumin [1]. This high water coordination number, combined with the texaphyrin scaffold's tumor-targeting properties, suggests utility for detecting small tumor deposits that may be below the detection threshold of standard single-water-coordination GBCAs [3].

Relaxivity MRI contrast mechanism Coordination chemistry NMRD

Phase III Clinical Progression in Brain Metastases: GD-Tex Plus Whole-Brain Radiotherapy Delayed Neurologic Progression vs Radiotherapy Alone in NSCLC Patients

In a randomized Phase III trial, the addition of GD-Tex (motexafin gadolinium) to whole-brain radiation therapy (WBRT) prolonged time to neurologic progression in patients with brain metastases from non-small cell lung cancer (NSCLC) compared to WBRT alone [1]. The Phase I dose-escalation study established a maximum tolerated single dose of 22.3 mg/kg (dose-limiting toxicity: reversible acute tubular necrosis), with a recommended Phase II single-administration dose of 16.7 mg/kg, and confirmed tumor-selective drug accumulation by MRI [2]. In the glioblastoma multiforme setting, a Phase I dose-escalation study with concurrent standard radiotherapy established a maximum tolerated dose of 5.0 mg/kg/day (5 days/week for 2 weeks, then 3×/week for 22 total doses), with reversible transaminase elevation as the dose-limiting toxicity [3]. This clinical dataset distinguishes GD-Tex from Lu-Tex (which is developed as a photosensitizer, not a radiation enhancer) and from RSR13 (efaproxiral), another radiation sensitizer that operates via hemoglobin oxygen-affinity modulation rather than tumor-selective accumulation [4].

Brain metastases Phase III clinical trial Non-small cell lung cancer Whole-brain radiotherapy

Priority Scientific and Industrial Application Scenarios for GD-Tex Based on Verified Differential Evidence


Radiation Sensitization Studies in Preclinical Tumor Models Requiring MRI-Based Confirmation of Tumor-Selective Drug Delivery

GD-Tex is the only metallotexaphyrin that combines demonstrable radiation sensitization efficacy with intrinsic MRI detectability, as established by direct comparison with Lu-Tex (which lacks radiosensitizing activity [1]) and by Phase I clinical MRI data confirming selective tumor accumulation [2]. Researchers designing in vivo radiation enhancement studies that require non-invasive confirmation of drug delivery to the tumor—particularly in orthotopic brain tumor models—should select GD-Tex over Lu-Tex (photosensitizer-only) or non-imaging radiation sensitizers such as nimorazole.

Intraoperative Tumor Margin Delineation in Glioma Resection Using Combined Optical and MR Imaging

GD-Tex's demonstrated ability to label both viable and necrotic glioma tissue—in contrast to perfusion-dependent extracellular agents such as Omniscan [1]—and its ≥90% intranuclear uptake in glioblastoma cell lines [2] support its application in intraoperative multimodal imaging for glioma margin delineation. The optimal imaging window of 15–120 minutes post-administration, with continued tumor visibility at 2–4 hours , provides a practical timeframe for surgical workflows, a capability not replicated by any standard GBCA.

Pharmacokinetic and Therapeutic Drug Monitoring in Clinical Trials Involving Extended Dosing Regimens

The validated HPLC assay for GD-Tex achieves a 10-fold lower LLOQ (0.01 μM) compared to the corresponding Lu-Tex assay (0.1 μM) [1], enabling more sensitive detection of low plasma concentrations during the elimination phase and during maintenance dosing schedules. This analytical advantage is directly relevant to clinical pharmacology studies requiring accurate quantitation of GD-Tex levels during the 5-day loading followed by 3×/week maintenance regimens established in Phase I GBM trials (MTD 5.0 mg/kg/day) [2].

Gadolinium Synchrotron Stereotactic Radiotherapy (GdSSR) Development Requiring High-Efficiency Nuclear Gd Localization

GD-Tex's verified ≥90% intranuclear uptake across multiple glioblastoma cell lines [1], combined with its water coordination number of q ≈ 3.5—providing a theoretical ~3.5-fold inner-sphere relaxivity advantage over standard single-water-coordination GBCAs [2]—makes it a candidate compound for GdSSR strategies that require Gd atoms to be physically present within the majority of cancer cell nuclei to enable Auger electron emission upon 51 keV synchrotron photon irradiation. No extracellular gadolinium agent can fulfill this functional requirement.

Quote Request

Request a Quote for GD-Tex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.